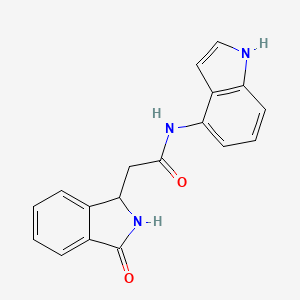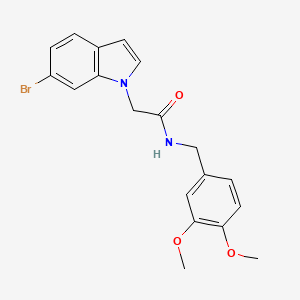![molecular formula C28H22N4OS B11127869 (2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11127869.png)
(2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a prop-2-enenitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The benzothiazole and pyrazole intermediates are then coupled with a suitable alkyne or nitrile under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It may be used in the development of organic semiconductors or other advanced materials.
Biology and Medicine:
Diagnostics: Use in the development of diagnostic agents due to its unique structural features.
Industry:
Chemical Industry: Utilized in the synthesis of other complex organic molecules.
作用機序
(2Z)-2-(1,3-ベンゾチアゾール-2-イル)-3-[1-フェニル-3-(4-プロポキシフェニル)-1H-ピラゾール-4-イル]プロプ-2-エンニトリルの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に作用し、結合相互作用を通じてその活性を調節する可能性があります。含まれる経路には、酵素活性の阻害、受容体拮抗作用、またはシグナル伝達経路の調節が含まれます。
類似の化合物:
(2Z)-2-(1,3-ベンゾチアゾール-2-イル)-3-[1-フェニル-1H-ピラゾール-4-イル]プロプ-2-エンニトリル: プロポキシフェニル基がありません。
(2Z)-2-(1,3-ベンゾチアゾール-2-イル)-3-[1-フェニル-3-(4-メトキシフェニル)-1H-ピラゾール-4-イル]プロプ-2-エンニトリル: プロポキシ基の代わりにメトキシ基が含まれています。
独自性: (2Z)-2-(1,3-ベンゾチアゾール-2-イル)-3-[1-フェニル-3-(4-プロポキシフェニル)-1H-ピラゾール-4-イル]プロプ-2-エンニトリルにおけるプロポキシフェニル基の存在は、親油性の向上や生物学的標的との特異的な相互作用の可能性など、独自の物理化学的特性を与えます。これは、他の類似の化合物とは異なり、特定の用途における有効性を高める可能性があります。
類似化合物との比較
(2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile: Lacks the propoxyphenyl group.
(2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile: Contains a methoxy group instead of a propoxy group.
Uniqueness: The presence of the propoxyphenyl group in (2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile imparts unique physicochemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its efficacy in certain applications.
特性
分子式 |
C28H22N4OS |
|---|---|
分子量 |
462.6 g/mol |
IUPAC名 |
(Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C28H22N4OS/c1-2-16-33-24-14-12-20(13-15-24)27-22(19-32(31-27)23-8-4-3-5-9-23)17-21(18-29)28-30-25-10-6-7-11-26(25)34-28/h3-15,17,19H,2,16H2,1H3/b21-17- |
InChIキー |
BMYLDEGQTIAJBB-FXBPSFAMSA-N |
異性体SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C(/C#N)\C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
正規SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide](/img/structure/B11127789.png)
![3-[3-oxo-3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B11127790.png)
![(2E)-2-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11127796.png)
![(2Z)-2-{[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11127801.png)
![6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11127805.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B11127819.png)
![Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B11127826.png)
![3,4,6-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11127838.png)

![2-(3-Piperidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11127852.png)
![N-[(4-fluorophenyl)methyl]-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11127863.png)
![Dimethyl 4-(3-methoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11127865.png)

